

# 1-Methylpyridinium Chloride: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 1-Methylpyridinium chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of **1-Methylpyridinium chloride**. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and outlining relevant experimental protocols.

## Chemical Identity and Molecular Structure

**1-Methylpyridinium chloride** is a quaternary ammonium salt. It consists of a pyridinium cation, where the nitrogen atom is methylated, and a chloride anion.<sup>[1]</sup> This compound is of interest in various research fields, including as a cation in ionic liquids and as a model compound for toxicity studies.<sup>[1]</sup>

Table 1: Chemical Identifiers and Molecular Properties

| Property          | Value  | Source(s)                |
|-------------------|--|--------------------------|
| IUPAC Name        | <b>1-methylpyridin-1-ium chloride</b>                              | [2]                      |
| Synonyms          | N-Methylpyridinium chloride,<br>Methylpyridinium chloride          | [2][3][4]                |
| CAS Number        | 7680-73-1  | [1][3][4][5][6][7][8]    |
| Molecular Formula | C <sub>6</sub> H <sub>8</sub> ClN                                  | [1][2][3][4][5][6][7][8] |
| Molecular Weight  | 129.59 g/mol   | [1][2][3][5][6][7][8]    |
| Canonical SMILES  | <chem>C[N+]1=CC=CC=C1.[Cl-]</chem>                                 | [3][6]                   |
| InChI             | InChI=1S/C6H8N.ClH/c1-7-5-<br>3-2-4-6-7;/h2-<br>6H,1H3;1H/q+1;/p-1 | [2][3][6]                |

| InChIKey | QAIGYXWRIHZZAA-UHFFFAOYSA-M |[2][6] |

## Physical and Chemical Properties

**1-Methylpyridinium chloride** is a white to off-white crystalline solid.[1] It is known to be hygroscopic and should be stored under an inert atmosphere in a cool, dark place.[5][9]

Table 2: Physical Properties of **1-Methylpyridinium Chloride**

| Property       | Value                                    | Source(s) |
|----------------|--|-----------|
| Physical State | Solid, powder to crystal                 | [1][6]    |
| Appearance     | White to almost white                    |           |
| Melting Point  | 138-144 °C                               | [5]       |
| Boiling Point  | 179 °C (lit.)                            | [10]      |
| Flash Point    | 70 °C (lit.)                             | [10]      |
| Solubility     | Soluble in water and methanol.<br>[1][5] |           |

| Stability | Stable under recommended storage conditions.[9][10] It is hygroscopic.[5][9] | |

## Synthesis and Preparation

The synthesis of **1-Methylpyridinium chloride** can be accomplished through several routes. A common laboratory and industrial method is the direct quaternization of pyridine.

This protocol describes a general method for the synthesis of 1-alkyl pyridinium chlorides, adapted for the synthesis of **1-Methylpyridinium chloride**.

Objective: To synthesize **1-Methylpyridinium chloride** by reacting pyridine with chloromethane.

Materials:

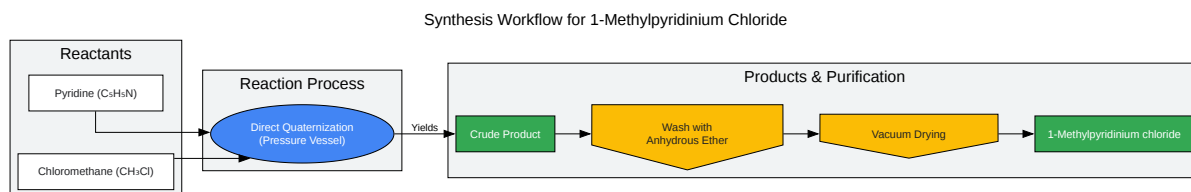
- Pyridine (10% stoichiometric excess)
- Chloromethane (liquified)
- Anhydrous ether
- Pressure reaction apparatus (e.g., Parr 4521)
- Dry ice-acetone bath

#### Procedure:

- Chill the pyridine and the inner glass container of the pressure reaction apparatus.
- Liquefy chloromethane in a cold trap using a dry ice-acetone bath.
- Carefully add the liquified chloromethane to the pre-cooled pressure reaction apparatus containing the chilled pyridine. A 10% stoichiometric excess of pyridine is recommended.[\[11\]](#)
- Seal the pressure reaction apparatus.
- Allow the mixture to react. The reaction can proceed at temperatures ranging from room temperature to 120°C.[\[11\]](#) For 1-ethyl pyridinium chloride, heating for 3 hours at 120°C is cited.[\[11\]](#) Reaction conditions for the methyl analog should be optimized.
- After the reaction is complete, cool the apparatus and carefully vent any excess pressure.
- The resulting product, a white crystalline solid, should be collected.
- Wash the crystals multiple times with anhydrous ether to remove any unreacted pyridine.
- Dry the purified crystals under vacuum.

#### Alternative Synthesis Routes:

- Sulfate Route: This method involves using 4-methylbenzenesulfonic acid to form a sulfonium salt, which is then converted to the chloride salt.[\[1\]](#)
- Reaction with Dimethyl Sulfate: Pyridine can be treated with dimethyl sulfate to prepare the methylpyridinium cation.[\[12\]](#)



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A simplified workflow for the synthesis of **1-Methylpyridinium chloride**.

## Analytical Characterization

The characterization of **1-Methylpyridinium chloride** involves various spectroscopic and thermal analysis techniques to confirm its identity, purity, and properties.

Spectroscopy is a primary method for determining the structure of chemical compounds.<sup>[13]</sup>

Table 3: Spectroscopic Data for **1-Methylpyridinium Chloride** and Related Compounds

| Technique           | Description   |
|---------------------|---|
| $^1\text{H}$ NMR    | For a related compound, 1-hydroxy-4-methylpyridinium chloride in $\text{CDCl}_3$ , peaks are observed at $\delta$ 8.81 (d, 2H), 7.70 (d, 2H), and 2.62 (s, 3H).[14] In molten pyridinium chloride, the N-proton peak appears as a singlet at 13.70 p.p.m.[15] |
| $^{13}\text{C}$ NMR | For 1-hydroxy-4-methylpyridinium chloride in $\text{CDCl}_3$ , peaks are reported at 154.0, 138.9, 128.5, and 21.7 ppm.[14]   |
| IR Spectroscopy     | Infrared spectroscopy can be used to identify functional groups present in the molecule.[13]<br>[16]  |

| UV-Vis Spectroscopy | UV-Vis spectroscopy provides information about electronic transitions within the molecule.[13][16] |

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the molecular structure of **1-Methylpyridinium chloride**.

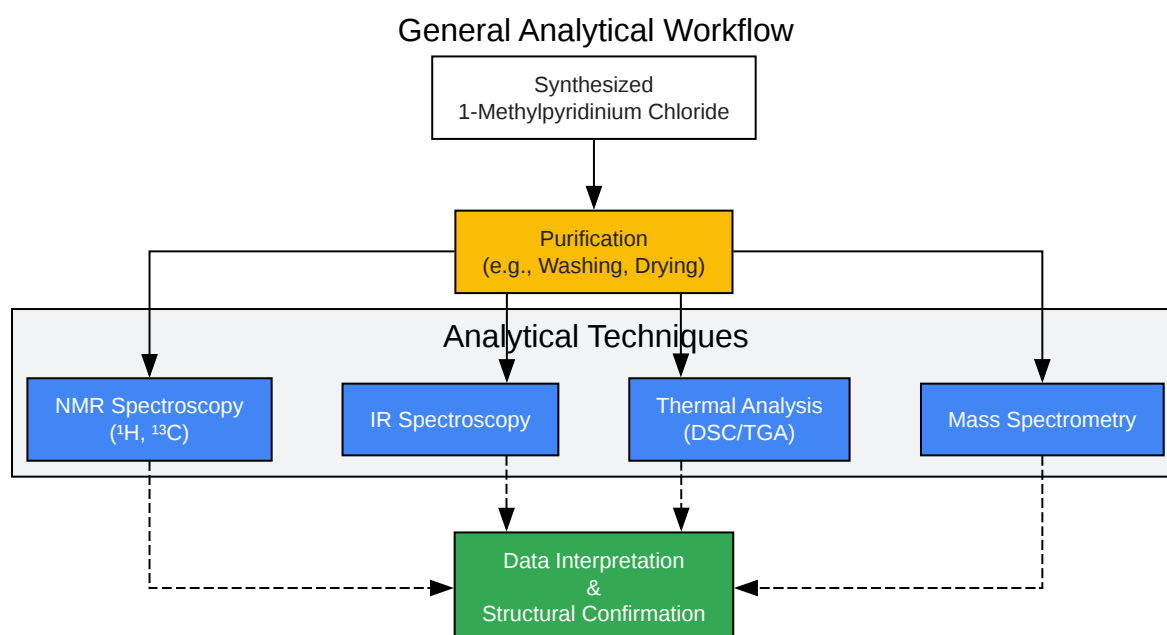
Materials & Equipment:

- **1-Methylpyridinium chloride** sample
- Deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ,  $\text{CDCl}_3$ , or  $\text{CD}_3\text{OD}$ )
- NMR spectrometer (e.g., Bruker Avance 400)[16]
- Standard 5 mm NMR tubes[16]

Procedure:

- Dissolve a small amount of the **1-Methylpyridinium chloride** sample in the chosen deuterated solvent.
- Transfer the solution to a clean, dry NMR tube.

- Place the NMR tube in the spectrometer's probe.
- Acquire the  $^1\text{H}$  NMR spectrum. Typical parameters may include a  $30^\circ$  flip angle, a short recycle delay (e.g., 0.1 s), and an appropriate acquisition time (e.g., 3 s).<sup>[16]</sup> The number of scans will depend on the sample concentration.<sup>[16]</sup>
- Process the spectrum, which includes Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.
- Integrate the peaks to determine the relative ratios of protons.
- Acquire the  $^{13}\text{C}$  NMR spectrum using appropriate parameters.
- Analyze the resulting spectra to confirm the presence of the methyl group and the pyridinium ring protons, and compare them to literature values for similar compounds.



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A generalized workflow for the analytical characterization of a chemical compound.

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of materials.<sup>[17]</sup><sup>[18]</sup><sup>[19]</sup>

- Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.<sup>[18]</sup><sup>[20]</sup> It is used to determine melting points, crystallization temperatures, and other thermal transitions.<sup>[17]</sup><sup>[18]</sup><sup>[20]</sup>
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.<sup>[18]</sup><sup>[19]</sup> This technique is useful for determining thermal stability, decomposition temperatures, and the presence of volatiles like moisture.<sup>[17]</sup><sup>[18]</sup><sup>[20]</sup>

Objective: To determine the melting point and thermal stability of **1-Methylpyridinium chloride**.

Materials & Equipment:

- **1-Methylpyridinium chloride** sample
- TGA/DSC instrument (e.g., TA Instruments Discovery series)<sup>[17]</sup>
- Sample pans (crucibles), typically aluminum or platinum

Procedure:

- Tare an empty sample pan on the instrument's microbalance.
- Place a small, representative amount of the **1-Methylpyridinium chloride** sample into the pan. The sample mass should be accurately recorded.
- Place the sample pan and an empty reference pan into the instrument's furnace.

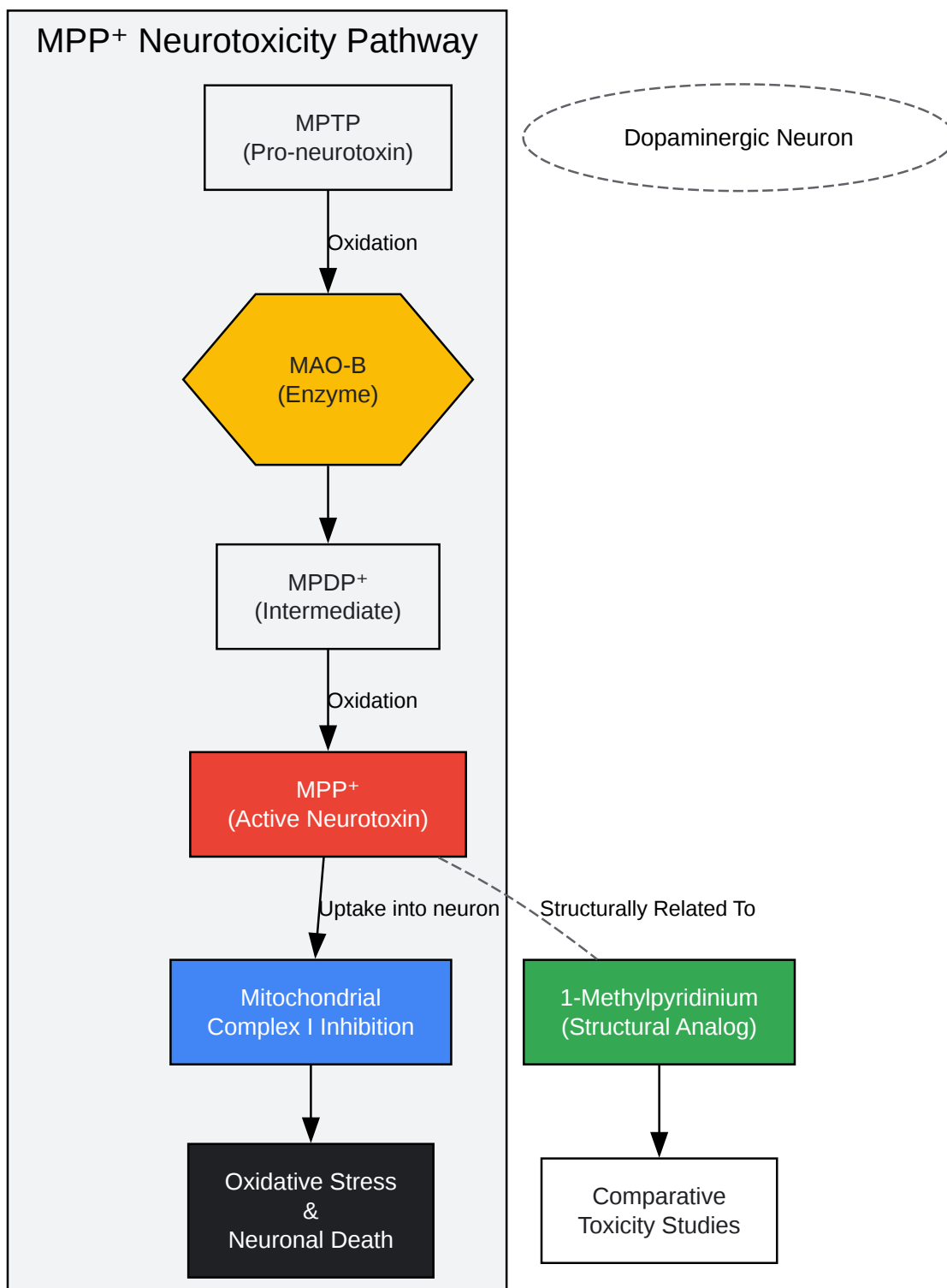


- Program the instrument with the desired temperature profile. A typical experiment involves heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events (e.g., from room temperature to 300 °C).
- Start the experiment, which will simultaneously record the heat flow (DSC) and the sample mass (TGA) as a function of temperature.
- Analyze the resulting thermograms:
  - DSC Curve: Identify the endothermic peak corresponding to the melting point. The onset temperature of this peak is typically reported as the melting point.
  - TGA Curve: Observe the temperature at which significant mass loss begins, indicating the onset of thermal decomposition.

## Biological Relevance and Applications

**1-Methylpyridinium chloride** and its cation are relevant in toxicology and neurobiology, particularly in the context of Parkinson's disease research.[3] It is a degradation product of Pralidoxime chloride, a drug used to combat nerve agent poisoning.[5] The 1-methylpyridinium cation is structurally related to the neurotoxin MPP<sup>+</sup> (1-methyl-4-phenylpyridinium), which is widely used to induce a Parkinson's-like syndrome in experimental models. This relationship makes **1-Methylpyridinium chloride** a compound of interest for comparative toxicity studies.

## Conceptual Role in Neurotoxicity Research

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